molecular formula C6H12BrNO3S B1629338 5-Bromo-N-methanesulfonylpentanamide CAS No. 52533-64-9

5-Bromo-N-methanesulfonylpentanamide

Cat. No. B1629338
CAS RN: 52533-64-9
M. Wt: 258.14 g/mol
InChI Key: LLHBJNWMKOAJDD-UHFFFAOYSA-N
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Patent
US03954741

Procedure details

A mixture of 23.5 g. (0.25 mole) of methanesulfonamide and 49.8 g. (0.25 mole) of 5-bromovaleric acid chloride was heated at 80-85° (oil bath) for 45 minutes. The brown reaction mixture was allowed to cool and was dissolved in ethyl acetate. The organic solution was washed with water and saturated brine, was dried (anhydrous magnesium sulfate), was Darcoed, concentrated, and cooled to afford the white, crystalline N-methanesulfonyl-5-bromovaleramide weighing 48.2 g. (74.8% yield) which melted at 97°-98°.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH2:5])(=[O:4])=[O:3].[Br:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11](Cl)=[O:12]>C(OCC)(=O)C>[CH3:1][S:2]([NH:5][C:11](=[O:12])[CH2:10][CH2:9][CH2:8][CH2:7][Br:6])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
0.25 mol
Type
reactant
Smiles
CS(=O)(=O)N
Step Two
Name
Quantity
0.25 mol
Type
reactant
Smiles
BrCCCCC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 23.5 g
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
The organic solution was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (anhydrous magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)NC(CCCCBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 48.2 g
YIELD: PERCENTYIELD 74.8%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.